molecular formula C13H14FN3O B10978616 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide CAS No. 93669-27-3

3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B10978616
CAS No.: 93669-27-3
M. Wt: 247.27 g/mol
InChI Key: HRLUVMKWVSMDCV-UHFFFAOYSA-N
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Description

3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to remove the fluoro group or to modify the imidazole ring.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluoro group.

Major Products

    Oxidation: Formation of N-oxides of the imidazole ring.

    Reduction: Formation of de-fluorinated or modified imidazole derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological targets, while the fluoro group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

93669-27-3

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C13H14FN3O/c14-12-4-1-3-11(9-12)13(18)16-5-2-7-17-8-6-15-10-17/h1,3-4,6,8-10H,2,5,7H2,(H,16,18)

InChI Key

HRLUVMKWVSMDCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCCN2C=CN=C2

Origin of Product

United States

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